

# Application Note: Quantification of BMS-986020 in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: BMS-986020 sodium

Cat. No.: B2690375

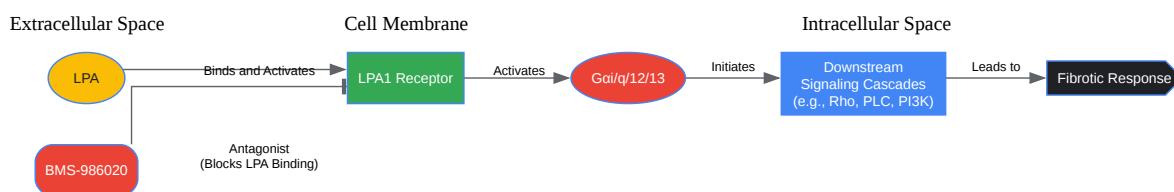
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## Introduction

BMS-986020 is an investigational antagonist of the lysophosphatidic acid receptor 1 (LPA1) that was evaluated for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The LPA1 pathway is implicated in the etiology of IPF, making it a therapeutic target.[2] Clinical trials with BMS-986020 were terminated due to hepatobiliary toxicity.[2] Accurate and precise quantification of BMS-986020 in biological matrices is essential for pharmacokinetic and toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of BMS-986020 in human plasma. While specific, validated methods for BMS-986020 are not publicly available, this application note outlines a robust and reliable approach based on established bioanalytical principles for small molecules.

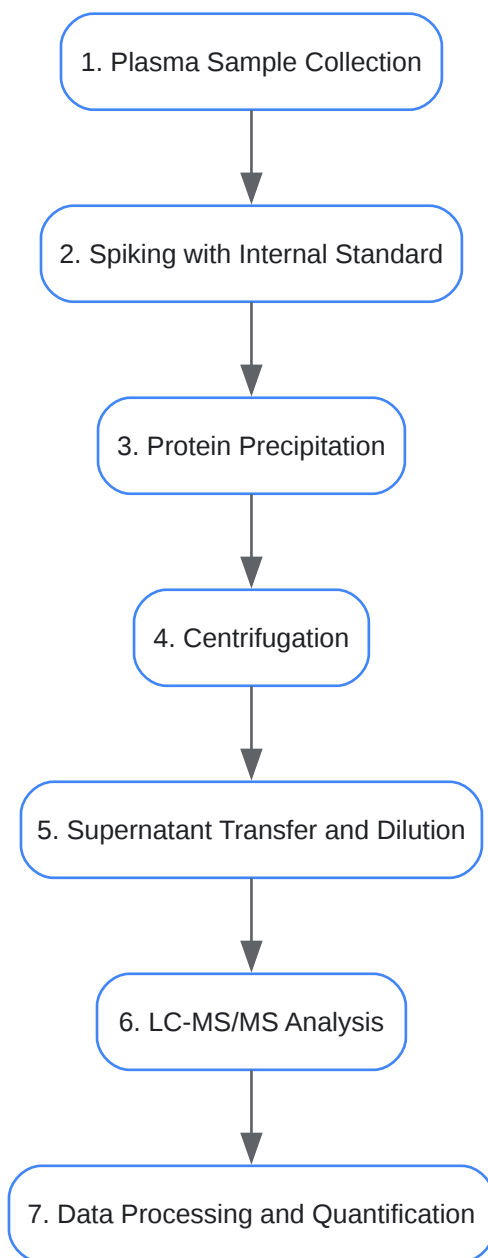
## Signaling Pathway of LPA1 Receptor Activation and Inhibition by BMS-986020



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Caption: LPA1 receptor signaling pathway and its inhibition by BMS-986020.

## Experimental Workflow for Sample Analysis



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Caption: General experimental workflow for the quantification of BMS-986020 in plasma.

## Detailed Experimental Protocols

### Materials and Reagents

- BMS-986020 reference standard
- Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Human plasma (K2EDTA)
- Deionized water

## Stock and Working Solutions

- BMS-986020 Stock Solution (1 mg/mL): Accurately weigh and dissolve the BMS-986020 reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the BMS-986020 stock solution.
- Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

## Sample Preparation: Protein Precipitation

- Pipette 50  $\mu$ L of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu$ L of the internal standard working solution.
- Add 200  $\mu$ L of cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100  $\mu$ L of the supernatant to a clean tube or 96-well plate.
- Add 100  $\mu$ L of deionized water.

- Vortex briefly and inject onto the LC-MS/MS system.

## LC-MS/MS Conditions

Note: The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Parameter	Suggested Condition
LC System	UHPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Injection Volume	5 µL
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	BMS-986020: To be determined by infusion of the reference standard. Internal Standard: To be determined.
Source Parameters	Optimize for maximal signal intensity (e.g., spray voltage, gas temperatures, and flows).

## Method Validation Summary

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present a template for the expected validation data.

**Table 1: Linearity and Range**

Analyte	Calibration Range (ng/mL)	R <sup>2</sup>	Weighting
BMS-986020	1 - 1000	> 0.99	1/x <sup>2</sup>

**Table 2: Accuracy and Precision**

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	< 15%	± 15%	< 15%	± 15%
Low QC	3	< 15%	± 15%	< 15%	± 15%
Mid QC	100	< 15%	± 15%	< 15%	± 15%
High QC	800	< 15%	± 15%	< 15%	± 15%

**Table 3: Recovery and Matrix Effect**

QC Level	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)
Low QC	Consistent	Consistent	Minimal
High QC	Consistent	Consistent	Minimal

## Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of BMS-986020 in human plasma. The outlined protein precipitation sample preparation procedure is simple and efficient, and the proposed chromatographic conditions are a good starting point for method optimization. Rigorous validation of the method is crucial to ensure reliable data for pharmacokinetic and other drug development studies.

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## References

- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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